molecular formula C24H24ClF3N4O3S B7453830 MrgprX2 antagonist-8

MrgprX2 antagonist-8

カタログ番号 B7453830
分子量: 541.0 g/mol
InChIキー: OYVIDGWBLJUXIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MrgprX2 antagonist-8 is a small molecule that has been identified as a potent and selective antagonist of the Mas-related G protein-coupled receptor X2 (MrgprX2). MrgprX2 is a receptor that is primarily expressed on the surface of mast cells, a type of immune cell that plays a key role in allergic reactions and inflammation. In recent years, MrgprX2 has emerged as a promising target for the development of new drugs to treat allergic and inflammatory diseases. MrgprX2 antagonist-8 is one such drug that has shown promising results in preclinical studies.

作用機序

MrgprX2 antagonist-8 antagonist-8 works by binding to the MrgprX2 antagonist-8 receptor and blocking its activation. MrgprX2 antagonist-8 is a receptor that is activated by a variety of stimuli, including certain peptides and drugs. When activated, MrgprX2 antagonist-8 triggers a cascade of intracellular signaling events that lead to mast cell degranulation and the release of inflammatory mediators. By blocking the activation of MrgprX2 antagonist-8, MrgprX2 antagonist-8 antagonist-8 prevents the release of inflammatory mediators and reduces allergic and inflammatory responses.
Biochemical and Physiological Effects:
MrgprX2 antagonist-8 antagonist-8 has been shown to have a number of biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that MrgprX2 antagonist-8 antagonist-8 can effectively block the activation of MrgprX2 antagonist-8 on mast cells, which leads to the inhibition of mast cell degranulation and the release of inflammatory mediators. In vivo studies have shown that MrgprX2 antagonist-8 antagonist-8 can reduce allergic responses in animal models of asthma, allergic rhinitis, and atopic dermatitis. In addition, MrgprX2 antagonist-8 antagonist-8 has been shown to have a good safety profile and minimal toxicity in preclinical studies.

実験室実験の利点と制限

One of the main advantages of using MrgprX2 antagonist-8 antagonist-8 in lab experiments is its high selectivity and potency for the MrgprX2 antagonist-8 receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. In addition, MrgprX2 antagonist-8 antagonist-8 has been shown to have a good safety profile and minimal toxicity in preclinical studies, which makes it a promising candidate for further development. However, one of the limitations of using MrgprX2 antagonist-8 antagonist-8 in lab experiments is its limited availability and high cost, which may restrict its use in some research settings.

将来の方向性

There are several future directions for the development and application of MrgprX2 antagonist-8 antagonist-8. One direction is to further optimize the synthesis method to improve the yield and purity of the final product. Another direction is to conduct more extensive preclinical studies to evaluate the safety and efficacy of MrgprX2 antagonist-8 antagonist-8 in different animal models of allergic and inflammatory diseases. In addition, there is a need for clinical trials to evaluate the safety and efficacy of MrgprX2 antagonist-8 antagonist-8 in humans. Finally, there is potential for the development of other MrgprX2 antagonist-8 antagonists with improved pharmacological properties and therapeutic potential.

合成法

The synthesis of MrgprX2 antagonist-8 antagonist-8 involves several steps. The starting material is 4-fluoro-3-nitrobenzoic acid, which is converted to an intermediate compound through a series of chemical reactions. The intermediate is then subjected to a coupling reaction with a specific amine derivative to yield the final product, MrgprX2 antagonist-8 antagonist-8. The synthesis method has been optimized to yield high purity and high yield of the final product.

科学的研究の応用

MrgprX2 antagonist-8 antagonist-8 has been extensively studied in preclinical models of allergic and inflammatory diseases. In vitro studies have shown that MrgprX2 antagonist-8 antagonist-8 can effectively block the activation of MrgprX2 antagonist-8 on mast cells, which leads to the inhibition of mast cell degranulation and the release of inflammatory mediators. In vivo studies have demonstrated that MrgprX2 antagonist-8 antagonist-8 can reduce allergic responses in animal models of asthma, allergic rhinitis, and atopic dermatitis. These findings suggest that MrgprX2 antagonist-8 antagonist-8 has the potential to be developed as a new class of drugs for the treatment of allergic and inflammatory diseases.

特性

IUPAC Name

N-[4-[[6-chloro-2-(trifluoromethyl)quinolin-4-yl]amino]cyclohexyl]-3-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClF3N4O3S/c1-36(34,35)32-18-4-2-3-14(11-18)23(33)30-17-8-6-16(7-9-17)29-21-13-22(24(26,27)28)31-20-10-5-15(25)12-19(20)21/h2-5,10-13,16-17,32H,6-9H2,1H3,(H,29,31)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVIDGWBLJUXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2CCC(CC2)NC3=CC(=NC4=C3C=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClF3N4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。